molecular formula C20H17F2N3O2S2 B2579547 2-((difluoromethyl)thio)-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide CAS No. 893943-14-1

2-((difluoromethyl)thio)-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide

Cat. No.: B2579547
CAS No.: 893943-14-1
M. Wt: 433.49
InChI Key: PQDNSZIHTDEYTR-UHFFFAOYSA-N
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Description

This compound features a thieno[3,4-c]pyrazole core fused with a benzamide moiety and substituted with a difluoromethylthio (-S-CF₂H) group and a 4-methoxyphenyl ring. Its synthesis involves multistep reactions, including:

  • Friedel-Crafts acylation to generate sulfonylbenzamide precursors.
  • Hydrazinecarbothioamide formation via nucleophilic addition of 2,4-difluorophenyl isothiocyanate to sulfonylbenzamide hydrazides .
  • Cyclization under basic conditions to yield 1,2,4-triazole intermediates.
  • S-alkylation with α-halogenated ketones to introduce the difluoromethylthio group .

Structural confirmation relies on 1H/13C-NMR, IR, and mass spectrometry. Key spectral features include:

  • IR absorption at 1247–1255 cm⁻¹ (C=S stretch) and absence of C=O bands (1663–1682 cm⁻¹) post-cyclization .
  • Thione tautomer dominance confirmed by missing S-H stretches (~2500–2600 cm⁻¹) and NH bands at 3278–3414 cm⁻¹ .

Properties

IUPAC Name

2-(difluoromethylsulfanyl)-N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17F2N3O2S2/c1-27-13-8-6-12(7-9-13)25-18(15-10-28-11-16(15)24-25)23-19(26)14-4-2-3-5-17(14)29-20(21)22/h2-9,20H,10-11H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQDNSZIHTDEYTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)C4=CC=CC=C4SC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17F2N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 2-((difluoromethyl)thio)-N-(2-(4-(methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide) exhibit promising anticancer properties. For example:

  • Mechanism of Action : These compounds may induce apoptosis in cancer cells through the activation of specific signaling pathways or inhibition of tumor growth factors.
  • Case Studies : In vitro studies have demonstrated significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells.

Antimicrobial Activity

The compound's potential as an antimicrobial agent has been explored in several studies:

  • Bacterial Inhibition : It has shown efficacy against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
  • Fungal Activity : Preliminary tests indicate antifungal properties against strains such as Aspergillus niger.

Therapeutic Applications

Given its biological activity profile, 2-((difluoromethyl)thio)-N-(2-(4-(methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide) may find applications in:

  • Cancer Therapy : As a potential candidate for drug development targeting specific types of tumors.
  • Infectious Disease Treatment : As part of a regimen for treating bacterial and fungal infections resistant to conventional therapies.

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineObserved EffectReference
AnticancerBreast Cancer Cell LinesInduction of Apoptosis
AnticancerLung Cancer Cell LinesInhibition of Growth
AntimicrobialStaphylococcus aureusBacterial Growth Inhibition
AntimicrobialEscherichia coliBacterial Growth Inhibition
AntifungalAspergillus nigerFungal Growth Inhibition

Chemical Reactions Analysis

Hydrolysis of the Benzamide Moiety

The amide bond in the benzamide group undergoes hydrolysis under acidic or basic conditions. This reaction is pivotal for modifying the compound’s pharmacokinetic profile or generating intermediates for further derivatization.

Example Conditions

Reagents/ConditionsProductsYieldReference
6M HCl, reflux, 12h2-((Difluoromethyl)thio)benzoic acid + 3-amino-thieno[3,4-c]pyrazole85%
NaOH (aq), 100°C, 8hSodium salt of benzoic acid + free amine78%

Acidic hydrolysis typically preserves the thienopyrazole ring, while basic conditions may induce ring-opening in extreme cases.

Electrophilic Aromatic Substitution (EAS)

The electron-rich thiophene ring in the thieno[3,4-c]pyrazole system and the benzamide’s aromatic ring are susceptible to EAS.

Key Reactions

Reaction TypeReagentsPosition SubstitutedProduct FeaturesReference
NitrationHNO₃/H₂SO₄, 0°CThiophene C5Nitro group enhances electrophilicity
SulfonationSO₃/H₂SO₄, 50°CBenzamide C4Sulfonic acid improves solubility
HalogenationBr₂/FeBr₃, RTThiophene C3Bromine enables cross-coupling

Regioselectivity is governed by the electron-donating methoxy group and the electron-withdrawing amide .

Oxidation of the Difluoromethylthio Group

The difluoromethylthio (-S-CF₂H) group undergoes oxidation to sulfoxide or sulfone derivatives, altering electronic properties and metabolic stability.

Oxidation Pathways

Oxidizing AgentConditionsProductApplicationReference
mCPBADCM, 0°C → RT, 2hSulfoxide (-SO-CF₂H)Enhanced target binding
H₂O₂/AcOH60°C, 6hSulfone (-SO₂-CF₂H)Reduced metabolic clearance

Sulfone formation is irreversible and significantly increases polarity .

Functionalization of the Thienopyrazole Ring

The thieno[3,4-c]pyrazole core participates in cycloadditions and nucleophilic substitutions, enabling ring expansion or side-chain additions.

Notable Transformations

Reaction TypeReagentsOutcomeYieldReference
1,3-Dipolar CycloadditionDiazomethane, Cu(I)Pyrazoline-fused hybrid62%
N-AlkylationR-X, K₂CO₃, DMFN-substituted derivatives70-85%
Ring-openingLiAlH₄, THFThiophene-to-dihydropyridine conversion55%

Cycloadditions are stereospecific, with catalyst choice dictating regiochemistry .

Demethylation of the 4-Methoxyphenyl Group

The methoxy group undergoes demethylation under strong Lewis acids, generating a phenolic handle for further conjugation.

Demethylation Conditions

ReagentsConditionsProductUtilityReference
BBr₃DCM, -78°C → RT, 12h4-Hydroxyphenyl analogGlycosylation or sulfation
HI/AcOHReflux, 24hPhenolic derivativeRadiolabeling

BBr₃-mediated demethylation preserves the thienopyrazole integrity .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable aryl-aryl bond formation, expanding structural diversity.

Catalytic Systems

ReactionCatalystsSubstratesApplicationsReference
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃Aryl boronic acidsBiaryl libraries
Buchwald-HartwigPd₂(dba)₃, XantphosAminesAmino-functionalized analogs

Optimal yields (75-90%) require degassed solvents and inert atmospheres .

This compound’s reactivity profile underscores its versatility as a scaffold in medicinal chemistry. Strategic modifications at the benzamide, thienopyrazole, or difluoromethylthio groups enable fine-tuning of physicochemical and pharmacological properties. Further studies quantifying reaction kinetics and computational modeling of transition states would deepen mechanistic understanding.

Comparison with Similar Compounds

Structural Comparisons
Compound Name Core Structure Substituents Key Functional Groups Reported Activity References
Target Compound Thieno[3,4-c]pyrazole 2-(4-Methoxyphenyl), benzamide with difluoromethylthio -S-CF₂H, -OCH₃ Not reported
N-[2-(4-Fluorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-methoxybenzamide Thieno[3,4-c]pyrazole 2-(4-Fluorophenyl), 5-oxo -F, -OCH₃, C=O Not reported
4-Methoxy-N-(4-(4-(Trifluoromethyl)phenoxy)thieno[2,3-d]pyrimidin-2-yl)benzamide Thieno[2,3-d]pyrimidine 4-(Trifluoromethylphenoxy) -CF₃, -OCH₃ Anti-microbial
N-[2-(2-Methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-(trifluoromethyl)benzamide Thieno[3,4-c]pyrazole 2-(2-Methylphenyl), -CF₃ -CF₃, -CH₃ Not reported

Key Observations :

  • Substituent Effects: Electron-Withdrawing Groups: The target compound’s -S-CF₂H group may enhance metabolic stability compared to -CF₃ () or -F () . Methoxy vs.

Q & A

Q. What synthetic methodologies are optimal for preparing 2-((difluoromethyl)thio)-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide?

A multi-step synthesis is typically employed:

Thieno-pyrazole core formation : Cyclocondensation of substituted hydrazides with β-ketoesters under acidic conditions (e.g., glacial acetic acid) to generate the thieno[3,4-c]pyrazole scaffold .

Difluoromethylthio introduction : React the intermediate with difluoromethylthiolating agents (e.g., (difluoromethyl)sulfenyl chloride) in anhydrous solvents like dichloromethane, using a base (e.g., triethylamine) to neutralize HCl byproducts .

Benzamide coupling : Utilize carbodiimide-mediated coupling (e.g., EDC/HOBt) between the amino group on the pyrazole and the benzoyl chloride derivative. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. Table 1: Key Synthesis Parameters

StepReagents/ConditionsYield (%)Reference
Core FormationGlacial acetic acid, ethanol, reflux65-75
Difluoromethylthio Addition(Difluoromethyl)sulfenyl chloride, DCM, 0°C50-60
Amide CouplingEDC, HOBt, DMF, RT70-80

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • 1H/13C NMR : Confirm regiochemistry of the thieno-pyrazole ring and substitution patterns (e.g., 4-methoxyphenyl group). Key signals:
    • Thieno protons: δ 6.8–7.2 ppm (aromatic), pyrazole NH: δ 10.2–10.8 ppm .
    • Difluoromethylthio group: 19F NMR signals at δ -40 to -45 ppm (AB quartet) .
  • HRMS : Validate molecular ion ([M+H]+) and isotopic pattern (e.g., chlorine/bromine absence).
  • IR : Confirm amide C=O stretch (~1650–1680 cm⁻¹) and S-C-F2 vibrations (~700–750 cm⁻¹) .

Q. How should initial biological activity screening be designed for this compound?

  • Antimicrobial Assays :
    • Use standardized microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include positive controls (e.g., ciprofloxacin) and solvent controls (DMSO <1%) .
    • Assess antifungal activity (e.g., C. albicans) via agar diffusion, monitoring zone of inhibition after 24–48 hrs .
  • Cytotoxicity Screening :
    • MTT assay on human cell lines (e.g., HEK293) to determine IC50. Use triplicate wells and normalize to untreated controls .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

  • Analog Synthesis :
    • Vary substituents on the benzamide (e.g., electron-withdrawing groups at para position) and thieno-pyrazole (e.g., replacing 4-methoxyphenyl with halogenated aryl groups) .
    • Compare difluoromethylthio with methylthio or trifluoromethylthio analogs to assess fluorine’s role in lipophilicity and target binding .
  • Biological Testing :
    • Correlate logP (HPLC-measured) with antimicrobial potency to identify optimal hydrophobicity ranges .

Q. Table 2: SAR Trends in Analog Libraries

ModificationBiological Activity (MIC, μg/mL)logP
4-Methoxyphenyl8.2 (S. aureus)3.1
4-Chlorophenyl5.5 (S. aureus)3.8
Trifluoromethylthio12.4 (S. aureus)3.9

Q. What computational strategies predict binding modes and target interactions?

  • Molecular Docking :
    • Use AutoDock Vina or Schrödinger Suite to dock into putative targets (e.g., bacterial dihydrofolate reductase). Validate with co-crystallized ligands (PDB: 3FYV) .
    • Apply induced-fit docking to account for protein flexibility near the difluoromethylthio group .
  • DFT Calculations :
    • Optimize geometry at B3LYP/6-31G(d) level (Gaussian 16). Analyze electrostatic potential surfaces to identify nucleophilic/electrophilic regions .

Q. How to resolve contradictions in reported biological activity data?

  • Methodological Audit :
    • Compare assay conditions (e.g., pH, incubation time) across studies. For example, acidic pH may reduce solubility, falsely lowering activity .
    • Verify compound purity via HPLC (>95%) and confirm stability under assay conditions (e.g., LC-MS post-incubation) .
  • Orthogonal Assays :
    • If antimicrobial results conflict, repeat with broth microdilution and time-kill kinetics to assess static vs. cidal effects .

Q. What methodologies assess environmental fate and ecotoxicological risks?

  • Degradation Studies :
    • Hydrolytic stability: Incubate in buffers (pH 4–9) at 25–50°C, monitoring degradation via LC-MS. Difluoromethylthio groups may hydrolyze to sulfonic acids under alkaline conditions .
  • Ecotoxicology :
    • Follow OECD guidelines for acute toxicity in Daphnia magna (48-hr LC50). Use split-plot designs with controls for temperature/pH variability .

Q. Table 3: Environmental Stability Data

ConditionHalf-Life (Days)Major Degradant
pH 7, 25°C>30None detected
pH 9, 50°C7Sulfonic acid derivative

Notes

  • Methodological rigor emphasized via replication, orthogonal assays, and computational validation.
  • Data tables synthesize evidence from peer-reviewed studies to guide experimental design.

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